molecular formula C15H18N2O2 B11485885 3-(4-Methoxyphenyl)-5-(pyrrolidin-1-ylmethyl)-1,2-oxazole

3-(4-Methoxyphenyl)-5-(pyrrolidin-1-ylmethyl)-1,2-oxazole

Cat. No.: B11485885
M. Wt: 258.32 g/mol
InChI Key: VTVCMJCBSFONSC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-(pyrrolidin-1-ylmethyl)-1,2-oxazole is a heterocyclic compound that features a combination of an oxazole ring, a methoxyphenyl group, and a pyrrolidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-(pyrrolidin-1-ylmethyl)-1,2-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-(pyrrolidin-1-ylmethyl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-(pyrrolidin-1-ylmethyl)-1,2-oxazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-(pyrrolidin-1-ylmethyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-5-(methyl)-1,2-oxazole: Similar structure but lacks the pyrrolidinylmethyl group.

    3-(4-Methoxyphenyl)-5-(ethyl)-1,2-oxazole: Similar structure with an ethyl group instead of the pyrrolidinylmethyl group.

    3-(4-Methoxyphenyl)-5-(pyrrolidin-1-yl)-1,2-oxazole: Similar structure but lacks the methylene bridge.

Uniqueness

3-(4-Methoxyphenyl)-5-(pyrrolidin-1-ylmethyl)-1,2-oxazole is unique due to the presence of both the methoxyphenyl group and the pyrrolidinylmethyl group, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(pyrrolidin-1-ylmethyl)-1,2-oxazole

InChI

InChI=1S/C15H18N2O2/c1-18-13-6-4-12(5-7-13)15-10-14(19-16-15)11-17-8-2-3-9-17/h4-7,10H,2-3,8-9,11H2,1H3

InChI Key

VTVCMJCBSFONSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CN3CCCC3

Origin of Product

United States

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